molecular formula C12H4Cl4O B131793 2,3,7,8-Tetrachlorodibenzofuran CAS No. 51207-31-9

2,3,7,8-Tetrachlorodibenzofuran

Cat. No. B131793
CAS RN: 51207-31-9
M. Wt: 306 g/mol
InChI Key: KSMVNVHUTQZITP-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrachlorodibenzofuran (TCDF) is a chlorinated organic compound that is part of a group of chemicals known as dibenzofurans. It is one of several isomers of tetrachlorodibenzofuran, which are compounds with four chlorine atoms attached to a dibenzofuran skeleton. TCDF, in particular, has been the subject of various studies due to its environmental persistence and potential toxic effects.

Synthesis Analysis

The synthesis of TCDF and its isomers has been achieved through base-catalyzed cyclization of hydroxy-PCB precursors, resulting in compounds with a high degree of purity, typically exceeding 94% . Another method for synthesizing chlorinated dibenzofurans involves the conversion of aminodibenzofuran to its chlorinated derivatives, followed by diazotization and displacement reactions, as demonstrated in the synthesis of trichlorodibenzofuran . Although the latter study focuses on trichlorodibenzofuran, similar methodologies could potentially be applied to synthesize TCDF.

Molecular Structure Analysis

The molecular structure of TCDF consists of two benzene rings connected by a furan ring, with chlorine atoms substituted at the 2, 3, 7, and 8 positions. The exact arrangement of these chlorine atoms is critical to the compound's chemical behavior and toxicity. The molecular structure and its characteristics can be studied using various spectroscopic methods and theoretical calculations, as seen in the research on the reaction mechanisms involving TCDF .

Chemical Reactions Analysis

TCDF can undergo various chemical reactions, including nucleophilic substitution, as indicated by studies on similar polyfluoro-compounds . The reactivity of TCDF with the methylidyne radical (CH) has been explored using density functional theory (DFT) and molecular dynamics, revealing that TCDF can react through multiple channels, leading to the formation of several products . These reactions are generally exothermic and spontaneous, with the thermodynamic stability of the products influenced by the distribution of the single unpaired electron.

Physical and Chemical Properties Analysis

The physical and chemical properties of TCDF can be characterized using chromatographic and mass spectrometric techniques. Gas chromatography, coupled with mass spectrometry, has been used to study the chromatographic behavior of TCDF isomers, showing excellent agreement with previous qualitative assignments . The mass spectrometric response factors for TCDF molecular ions vary significantly, which is important for the accurate quantification of this compound in environmental samples. The interaction of TCDF with radicals, as well as its thermodynamic and kinetic properties, has been thoroughly investigated, providing insights into its behavior in the atmosphere and potential pathways for its transformation .

Scientific Research Applications

Metabolism and Excretion in Different Species

Research has explored how 2,3,7,8-tetrachlorodibenzofuran (TCDF) is metabolized and excreted in various species. Studies indicate that TCDF undergoes metabolism and is excreted primarily through feces, with minor urinary excretion. Notably, in rats, major biliary metabolites include 4-hydroxy-2,3,7,8-tetrachloro- and 3-hydroxy-2,7,8-trichlorodibenzofuran. In rainbow trout, water-soluble metabolites were found in bile and liver, with a significant portion of unmetabolized TCDF in muscle tissues. These findings suggest species-specific metabolic pathways and excretion rates for TCDF (Burka et al., 1990); (Maślanka et al., 1992); (Birnbaum et al., 1980).

Environmental Impact and Analysis

Several studies have focused on the environmental impact of TCDF, including its presence in various matrices like polyethylene, milk, and sediments. Advanced analytical methodologies have been developed for detecting TCDF at extremely low levels, highlighting concerns about its persistence in the environment and potential health risks. The bioaccumulation of TCDF in marine benthos exposed to contaminated sediments has also been studied, offering insights into the ecological risks posed by TCDF in aquatic environments (Nestrick et al., 1991); (Rubinstein et al., 1990); (Glidden et al., 1990).

Toxicity and Teratogenic Effects

Research on the teratogenic effects of TCDF in animal models like mice has shown that it can induce fetal anomalies, such as cleft palates and hydronephrotic kidneys, even at non-maternally toxic doses. These findings contribute to understanding the developmental toxicity of TCDF in mammals (Weber et al., 1984).

Pharmacokinetics and Relative Potency

The relative potency and pharmacokinetics of TCDF compared to other similar compounds have been a subject of study. Differences in the induction of ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A1, were observed in mice treated with TCDF and related compounds. These studies have implications for understanding the relative toxicities and pharmacokinetic behaviors of TCDF in biological systems (DeVito & Birnbaum, 1995).

Safety And Hazards

In animals, TCDF causes various systemic effects at a wide range of exposure concentrations, including tumorigenesis, immunological dysfunction, and teratogenesis . Studies of humans exposed to TCDF-contaminated materials suggest that TCDF is the cause of observed chloracne, metabolic disorders (porphyria), and other systemic problems and are suggestive of TCDF’s ability to cause cancer .

Future Directions

The potential role of the methylidyne radical (CH) in the transformation of TCDF has been explored . The detailed reaction mechanisms between TCDF and CH radical have been systematically investigated . The present findings can enable us to better understand the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere .

properties

IUPAC Name

2,3,7,8-tetrachlorodibenzofuran
Source PubChem
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InChI

InChI=1S/C12H4Cl4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H
Source PubChem
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InChI Key

KSMVNVHUTQZITP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H4Cl4O
Source PubChem
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DSSTOX Substance ID

DTXSID3052147
Record name 2,3,7,8-Tetrachlorodibenzofuran
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Molecular Weight

306.0 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline]
Record name 2,3,7,8-Tetrachlorodibenzofuran
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Solubility

In water, 6.92X10-4 mg/l @ 26 °C
Record name 2,3,7,8-TETRACHLORODIBENZOFURAN
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Vapor Pressure

0.00000153 [mmHg]
Record name 2,3,7,8-Tetrachlorodibenzofuran
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Mechanism of Action

The AH receptor is a ligand-activated transcription factor and member of a growing family of homologous proteins implicated in development. In this study we have characterized the actions of 2,3,7,8-tetrachlorodibenzofuran, a well-studied AH receptor ligand, and the expression of AH receptor receptor and selected AH receptor signal transduction pathway genes in the developing mouse mammary gland. High levels of AH receptor protein were observed in the mammary glands of C57Bl/6J (AH receptor +/+) mice during estrous-stimulated growth and branching of terminal end buds (TEBs). Comparative analysis of mammary gland development in AH receptor -/- and +/+ littermates revealed a 50% reduction in TEBs and an increase in blunt-ended terminal ducts in the AH receptor null animals. Treatment of mammary glands, removed from estrogen/progesterone-primed C57Bl/6J mice and maintained in organ culture, with 2,3,7,8-tetrachlorodibenzofuran suppressed lobule development (greater than twofold decreases in lobule number and size), with a concomitant suppression of DNA synthesis, as judged by a 35 to 45% decrease in [3H]thymidine incorporation in the TEBs. Immunohistochemical staining patterns for AH receptor, aryl hydrocarbon nuclear translocator (ARNT; the heterodimerization partner of AH receptor), and two AH receptor-regulated genes, Cyp1A1 and Cyp1B1, were similar and not altered by treatment of mammary glands in organ culture with 2,3,7,8-tetrachlorodibenzofuran. The observed differences in the development of mammary glands from AH receptor +/+ and -/- mice, associated expression of the AH receptor protein with hormone-dependent lobule development, and suppressive actions of 2,3,7,8-tetrachlorodibenzofuran support the position that, in C57Bl/6J mice, development of the mammary gland is at least in part AH receptor dependent. Development occurs in the absence of exogenous AH receptor ligand, suggesting that the unoccupied receptor may function to support the proliferative stages required for full lobule development., 2,3,7,8-Tetrachlorodibenzo-p-dioxin is a common environmental pollutant causing public concern. Its toxic effects include disruption of the immune, endocrine, and reproductive systems, impairment of fetal development, carcinogenicity, and lethality in rodents. Here, we report that 2,3,7,8-tetrachlorodibenzo-p-dioxin induces apoptosis in two cultured human leukemic lymphoblastic T cell lines. This cell death was found not to be dependent on an aryl hydrocarbon receptor and to be inhibited by the inhibitor of tyrosine kinases and caspases. Apoptosis-linked c-Jun N-terminal kinase is rapidly activated in these cells by the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. A dominant-negative mutant of c-Jun N-terminal kinase prevented cell death in the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Furthermore, 2,3,7,8-tetrachlorodibenzo-p-dioxin decreases the Bcl-2 protein level in these cell lines. These findings will help in the understanding of the molecular mechanism underlying 2,3,7,8-tetrachlorodibenzo-p-dioxin-mediated immunotoxicity., Although higher concentrations are required to achieve observable effects, the immunotoxic profile of the /polychlorinated dibenzofurans (PCDFs)/ is similar in nature to that described for /2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)/. In fact, most of what is known regarding the immunotoxicity of the PCDF's in animal models has been learned during structure-activity relationship studies comparing TCDD to congeners of the dibenzofurans. TCDF (tetrachlorodibenzofuran) exposure in most species is associated with thymic atrophy and in guinea pigs it has been show to suppress the /delayed hypersensitivity response/ and lymphoproliferative responses to /phytohemagglutinin/ and /lipopolysaccharide/. Suppression of the /plaque-forming cell/ response to /sheep red blood cells/ after exposure to severe PCDF congeners has also been reported. /Polychlorinated dibenzofurans/, Halogenated aromatic hydrocarbon (HAH) compounds- /including/... polychlorinated dibenzofurans (PCDFs)-constitute a group of structurally related chemicals that induce similar toxic responses in experimental animals. ...The toxicity of some of the more active... isomers has been related to their ability to bind to a specific receptor protein, the Ah receptor, with subsequent translocation to the nucleus and induction of activation of several genes. It is thought that both immunotoxicity and carcinogenicity of HAH are related to and mediated by the receptor. HAHs are reported to promote and inhibit carcinogenesis initiated by other neoplasia-inducing agents, and it is thought that their promoter property may be related to immunotoxicity. Initial evidence on the effect of HAH on the immune system stems from the fact that exposure to high levels resulted in thymic atrophy. HAH compounds have also been shown to increase mortality among mice infected with several microorganisms, implying decreased resistance to infections. Studies of HAH exposure to decreased T-cell (CTL) activity but not with NK-cell activity or macrophage cytotoxicity. The number of peritoneal exudate macrophages is diminished in mice following exposure to HAH. A large number of studies have been performed to assess the effects of HAH exposure on humoral immunity in rodents; effects noted are reduction in the number of splenic antibody-producing cells following sensitization with sheep red blood cells (SRBC), suppression of the antibody response to SRBC, and reduction of serum antibody titers to a wide range of antigens, including tetanus toxoid and certain viruses. Inconsistent effects on levels of serum IgM, IgG, and IgA, and direct effects on B-cell differentiation in vitro have been reported. ... /Halogenated aromatic hydrocarbons/
Record name 2,3,7,8-TETRACHLORODIBENZOFURAN
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Product Name

2,3,7,8-Tetrachlorodibenzofuran

Color/Form

Crystals from 2,2,4-trimethylpentane

CAS RN

51207-31-9, 89059-46-1
Record name 2,3,7,8-Tetrachlorodibenzofuran
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Record name 2,3,7,8-Tetrachlorodibenzofuran
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Record name 2,3,7,8-Tetrachlorodibenzofuran
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Record name Dibenzofuran, 2,3,7,8-tetrachloro-
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Record name 2,3,7,8-Tetrachlorodibenzofuran
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Record name 2,3,7,8-TETRACHLORODIBENZOFURAN
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Record name 2,3,7,8-TETRACHLORODIBENZOFURAN
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Melting Point

227-228 °C
Record name 2,3,7,8-TETRACHLORODIBENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,670
Citations
H Weber, LS Birnbaum - Archives of toxicology, 1985 - Springer
The distribution and excretion of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and 2,3,7,8-tetrachlordibenzofuran (TCDF) were studied in pregnant C57BL/6N mice following an oral dose …
Number of citations: 67 link.springer.com
CR Hubbard, AD Mighell… - … Section B: Structural …, 1978 - scripts.iucr.org
(IUCr) 2,3,7,8-Tetrachlorodibenzofuran Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 34 Part 7 Pages …
Number of citations: 17 scripts.iucr.org
MJ DeVito, LS Birnbaum - Toxicological Sciences, 1995 - academic.oup.com
Polychlorinated dibenzo-p-dioxins and dibenzofurans induce exthoxyresomfin-O-deethylase (EROD) activity, a marker for CYP1A1. Differences in potency of these compounds can be …
Number of citations: 64 academic.oup.com
GM Decad, LS Birnbaum, HB Matthews - Toxicology and Applied …, 1981 - Elsevier
The tissue distribution and excretion of [ 14 C]2,3,7,8-tetrachlorodibenzofuran (TCDF) in adult male guinea pigs was studied up to 9 days following an iv or po administration (6.0 μg/kg, …
Number of citations: 61 www.sciencedirect.com
JD McKinney, K Chae, BN Gupta, JA Moore… - Toxicology and applied …, 1976 - Elsevier
Five hexachlorobiphenyl (HCB) isomers and 2,3,7,8-tetrachlorodibenzofuran (TCDF) were fed to chicks for 21 days. Liver weights increased, with the smallest increase produced by 2,3,…
Number of citations: 168 www.sciencedirect.com
ME Hahn, JJ Stegeman - Toxicology and Applied Pharmacology, 1994 - Elsevier
Cytochrome P4501A1 (CYP1A1) is known to play important roles in the activation and detoxification of carcinogens and other toxicants in vertebrate animals, including fish. Although …
Number of citations: 398 www.sciencedirect.com
P Yuan, M Dong, H Lei, G Xu, G Chen, Y Song… - Environmental …, 2020 - Elsevier
Environmental exposure to 2,3,7,8-tetrachlorodibenzofuran (TCDF), one of typical persistent organic pollutants (POPs) produced from municipal waste combustion, exerts toxic effects …
Number of citations: 18 www.sciencedirect.com
LS Birnbaum, GM Decad, HB Matthews… - Toxicology and Applied …, 1981 - Elsevier
The fate of [ 14 C]tetrachlorodibenzofuran (TCDF) was studied in male Rhesus monkeys (Macaca mulatta) after a single iv treatment. Excretion was followed for 21 days post-treatment, …
Number of citations: 44 www.sciencedirect.com
LJ Hushka, JS Williams, WF Greenlee - Toxicology and applied …, 1998 - Elsevier
The AH receptor (AHR) is a ligand-activated transcription factor and member of a growing family of homologous proteins implicated in development. In this study we have characterized …
Number of citations: 107 www.sciencedirect.com
LM Smith, TR Schwartz, K Feltz, TJ Kubiak - Chemosphere, 1990 - Elsevier
An analytical procedure has been developed for the determination of the 18 PCB congeners which are inducers of methylcholanthrene-like mixed function oxidase activity in animals …
Number of citations: 167 www.sciencedirect.com

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